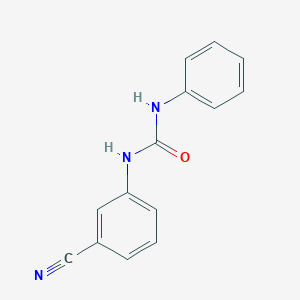

1-(3-cyanophenyl)-3-phenylurea

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-cyanophenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h1-9H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYKDMRXLMUPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359025 | |

| Record name | N-(3-cyanophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87597-64-6 | |

| Record name | N-(3-cyanophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Cyanophenyl 3 Phenylurea and Its Structural Analogs

Established Reaction Pathways for Urea (B33335) Synthesis

The formation of the urea linkage is a cornerstone of organic synthesis, with several well-documented methods available to chemists. These pathways range from classical, highly reliable reactions to more modern, environmentally conscious alternatives.

Isocyanate-Amine Condensation Strategies

The most direct and widely utilized method for synthesizing unsymmetrical ureas such as 1-(3-cyanophenyl)-3-phenylurea is the condensation reaction between an isocyanate and an amine. sigmaaldrich.comnih.gov This reaction is typically straightforward and efficient, proceeding by the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group. wikipedia.orgnih.gov

For the specific synthesis of 1-(3-cyanophenyl)-3-phenylurea, two primary permutations of this strategy exist:

Reaction of 3-Aminobenzonitrile (B145674) with Phenyl Isocyanate: In this approach, the amino group of 3-aminobenzonitrile attacks phenyl isocyanate to form the desired urea.

Reaction of Aniline (B41778) with 3-Cyanophenyl Isocyanate: Conversely, aniline can be reacted with 3-cyanophenyl isocyanate to yield the same product.

This condensation is generally performed in a suitable inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. sigmaaldrich.comnih.gov A key advantage of this method is that it typically does not require the addition of a base. sigmaaldrich.com The reaction of an isocyanate with an amine to form a urea linkage is a fundamental process in the creation of polyurea polymers and various small molecules. wikipedia.orgscholaris.ca

Alternative Synthetic Routes for Urea Formation

While isocyanate-amine condensation is prevalent, safety and environmental concerns associated with reagents like phosgene (B1210022) (often used to create isocyanates) have driven the development of alternative synthetic routes. guidechem.com These methods provide different pathways to the urea functional group, sometimes avoiding the isolation of isocyanate intermediates altogether.

One major category of alternatives involves the use of safer phosgene substitutes. guidechem.com N,N'-Carbonyldiimidazole (CDI) is a common crystalline solid that serves as an effective and less toxic replacement for phosgene. sigmaaldrich.comguidechem.com The reaction typically involves the sequential addition of two different amines to the CDI reagent. sigmaaldrich.comaccessscience.com Triphosgene, a solid and easier-to-handle source of phosgene, is another common substitute, although it still generates the highly toxic phosgene in situ. sigmaaldrich.com

Rearrangement reactions that generate an isocyanate intermediate in the reaction mixture provide another powerful route. These include the Curtius, Hofmann, and Lossen rearrangements, which start from carboxylic acids, primary amides, and hydroxamic acids, respectively. wikipedia.orgguidechem.comgoogle.com For example, a primary amide can undergo a Hofmann rearrangement in the presence of an ammonia (B1221849) source to yield N-substituted ureas. google.comgoogle.com

Modern catalytic methods have also emerged. The palladium-catalyzed carbonylation of aromatic azides in the presence of amines offers a pathway to unsymmetrical ureas, releasing nitrogen gas as the only byproduct. google.com Furthermore, the use of carbon dioxide (CO2) as a C1 building block represents a greener approach to urea synthesis. guidechem.comgoogle.com Recent advancements have even demonstrated the electrochemical synthesis of urea from nitrate (B79036) and CO2 under ambient conditions. chemicalbook.com

Table 1: Comparison of Selected Alternative Urea Synthesis Methodologies

| Synthetic Method | Key Reagent(s) | Brief Description | Typical Conditions |

| Phosgene Substitutes | N,N'-Carbonyldiimidazole (CDI) | A solid, safer alternative to phosgene for activating amines. | Sequential addition of amines in a suitable solvent like THF or DCM. |

| Rearrangement Reactions | Diphenylphosphoryl azide (B81097) (DPPA) for Curtius; Phenyliodine diacetate for Hofmann | In situ generation of an isocyanate from a carboxylic acid or primary amide, which is then trapped by an amine. | Varies by reaction; often mild to moderate temperatures. |

| Catalytic Carbonylation | Carbon Monoxide (CO), Palladium catalyst | Carbonylation of azides in the presence of amines to form the urea linkage. | CO atmosphere, Pd/C catalyst. |

| Carbon Dioxide (C1 Source) | Carbon Dioxide (CO2) | Direct use of CO2 as a carbonyl source to link two amines. | Often requires specific catalysts and conditions; can be performed at atmospheric pressure. |

| Amine-Urea Condensation | Urea, Acid (e.g., HCl) | Direct reaction of an amine hydrochloride salt with urea. | Boiling in aqueous solution. |

Regioselective Synthesis of Substituted Phenylurea Scaffolds

The synthesis of a specific constitutional isomer like 1-(3-cyanophenyl)-3-phenylurea is a challenge of regioselectivity. In this context, the regiochemistry is not determined during the urea-forming step itself, but rather by the predefined structure of the starting materials. The key to obtaining the desired 1,3-substitution pattern on the cyanophenyl ring lies in the synthesis of the precursor, 3-aminobenzonitrile.

Several established methods exist for the synthesis of 3-aminobenzonitrile. A common industrial route involves the dehydration of 3-aminobenzamide, often using a dehydrating agent like thionyl chloride in a solvent such as toluene. guidechem.comchemicalbook.compatsnap.com Another primary pathway is the reduction of 3-nitrobenzonitrile (B78329). patsnap.com The synthesis of 3-nitrobenzonitrile itself can be achieved through methods like the Sandmeyer reaction on 3-nitroaniline.

By utilizing a regiochemically pure starting material like 3-aminobenzonitrile, the subsequent reaction—for example, with phenyl isocyanate—proceeds without ambiguity regarding the position of the cyano group. The urea linkage forms at the amino group, thereby locking in the meta (position 3) relationship between the cyano group and the point of attachment to the urea moiety. Therefore, controlling regioselectivity in this scaffold is fundamentally a matter of precursor synthesis rather than controlling the selectivity of the urea formation reaction itself. nih.gov

Strategies for Derivatization and Analog Library Generation

The generation of a library of structural analogs based on the 1-(3-cyanophenyl)-3-phenylurea scaffold is a common practice in medicinal chemistry to explore structure-activity relationships (SAR). nih.gov This is typically achieved through combinatorial or parallel synthesis approaches. accessscience.comwikipedia.org

A primary strategy involves keeping one of the aromatic rings constant while varying the other. This can be implemented in two ways:

Varying the Isocyanate: 3-Aminobenzonitrile is used as a common starting material and is reacted with a diverse library of substituted phenyl isocyanates. This approach allows for the exploration of various substituents on the non-cyano-bearing phenyl ring.

Varying the Amine: Phenyl isocyanate (or 3-cyanophenyl isocyanate) is used as the common precursor and is reacted with a library of different substituted anilines. This allows for systematic modification of the substituents on one of the rings while keeping the other constant. nih.gov

These reactions are well-suited for parallel synthesis formats, where many reactions can be run simultaneously to quickly generate a large number of distinct compounds. nih.govresearchgate.net The straightforward nature of the isocyanate-amine condensation facilitates this process. nih.gov For instance, a general procedure would involve dissolving the common amine (e.g., 3-aminobenzonitrile) in an array of reaction vessels, followed by the addition of a unique isocyanate to each vessel. nih.gov After a reaction period, a library of analogs can be isolated and purified.

Table 2: Illustrative Strategy for Analog Library Generation

| Constant Precursor | Variable Reagent Examples | Resulting Analog Structure |

| 3-Aminobenzonitrile | Phenyl isocyanate | 1-(3-cyanophenyl)-3-phenylurea |

| 3-Aminobenzonitrile | 4-Chlorophenyl isocyanate | 1-(3-cyanophenyl)-3-(4-chlorophenyl)urea |

| 3-Aminobenzonitrile | 4-Methoxyphenyl isocyanate | 1-(3-cyanophenyl)-3-(4-methoxyphenyl)urea |

| 3-Aminobenzonitrile | 4-Trifluoromethylphenyl isocyanate | 1-(3-cyanophenyl)-3-(4-(trifluoromethyl)phenyl)urea |

Structure Activity Relationship Sar Elucidation for 1 3 Cyanophenyl 3 Phenylurea Derivatives

Systematic Structural Modifications and Their Influence on Biological Activity

The 1-(3-cyanophenyl)-3-phenylurea scaffold presents three primary regions for chemical modification: the two phenyl rings and the central urea (B33335) linker. Each region plays a distinct role in molecular recognition and binding to biological targets.

The substituents on both the cyanophenyl ring (Ring A) and the unsubstituted phenyl ring (Ring B) have a profound impact on the molecule's electronic, hydrophobic, and steric properties, which in turn dictate its interaction with a target protein.

Research into analogous 1,3-diarylurea derivatives has shown that introducing various functional groups can significantly modulate biological activity. nih.gov The electronic nature of the substituent is particularly critical. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the charge distribution across the molecule, affecting key interactions such as hydrogen bonding and π-π stacking. mdpi.com

For instance, in studies of similar diarylurea compounds, placing a potent EWG like a methylsulfonyl group at the para-position of one phenyl ring often enhances activity. nih.gov Conversely, the addition of EDGs such as methoxy (B1213986) or methyl groups can also lead to favorable interactions, depending on the specific topology of the target's binding pocket. The position of these substituents is equally important, as steric hindrance can prevent optimal binding if a bulky group is placed in a sterically constrained region.

Table 1: Illustrative SAR Data for Phenyl Ring (Ring B) Modifications This table demonstrates hypothetical changes in inhibitory concentration (IC₅₀) based on common SAR principles observed in related diarylurea series.

| Compound ID | Ring B Substituent (R) | IC₅₀ (µM) | Rationale for Activity Change |

| Base | -H | 5.2 | Reference compound |

| 1a | 4-OCH₃ | 1.8 | Electron-donating group may form favorable hydrogen bonds or hydrophobic interactions. |

| 1b | 4-Cl | 3.5 | Electron-withdrawing group alters ring electronics; potential for halogen bonding. |

| 1c | 4-CH₃ | 2.5 | Mildly electron-donating; increases lipophilicity for potential hydrophobic interactions. |

| 1d | 3,4-diCl | 8.9 | Increased steric bulk may lead to unfavorable clashes within the binding site. |

The meta-position, as seen in the parent compound, places the cyano group in a location that can influence the acidity of the urea N-H protons without causing significant steric hindrance that might be observed with an ortho-substituent. The linear geometry of the cyano group also allows it to act as a specific interaction point. Shifting the cyano group to the para or ortho position would alter the vector of its dipole moment and its potential to interact with specific residues in a target's active site. Studies on other aromatic compounds have shown that positional isomerism can lead to dramatic differences in potency and selectivity. nih.gov

Table 2: Hypothetical Influence of Cyano Group Position on Biological Activity This table illustrates the potential impact of altering the cyano group's position on Ring A, based on general medicinal chemistry principles.

| Compound | Cyano Group Position | Predicted Relative Activity | Rationale |

| Parent | Meta (3-position) | Moderate to High | Optimal positioning for key interactions without steric clash. |

| Isomer 2a | Para (4-position) | Variable | Alters the directionality of electronic effects and potential hydrogen bonds. |

| Isomer 2b | Ortho (2-position) | Low | Potential for steric hindrance with the urea linker, forcing a non-planar conformation. |

The urea linker (-NH-CO-NH-) is a critical pharmacophoric feature, primarily due to its ability to act as both a hydrogen bond donor (the two N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for a robust "clamping" interaction within a binding site.

Modifying this linker can drastically alter binding affinity. A common bioisosteric replacement is the substitution of the urea with a thiourea (B124793) (-NH-CS-NH-). mdpi.com While the thiourea group maintains the hydrogen bond donor capacity, the sulfur atom is a weaker hydrogen bond acceptor than oxygen. This change can be used to probe the importance of the carbonyl oxygen's acceptor role. Other modifications, such as N-methylation or reversing the amide bond, would disrupt the hydrogen bonding pattern and are generally detrimental to activity unless the target accommodates these changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of 1-(3-cyanophenyl)-3-phenylurea derivatives, a QSAR study would involve generating a dataset of analogs and quantifying their activity (e.g., IC₅₀).

Key steps in developing a QSAR model for these derivatives would include:

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These can include electronic descriptors (e.g., Hammett constants, partial charges), steric descriptors (e.g., molar refractivity, van der Waals volume), and hydrophobic descriptors (e.g., logP).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A resulting QSAR equation might take the form: log(1/IC₅₀) = β₀ + β₁(σ) + β₂(logP) + β₃(MR) Where σ represents an electronic parameter, logP a hydrophobicity parameter, and MR a steric parameter. Such a model can predict the activity of unsynthesized compounds and guide the design of more potent derivatives.

Table 3: Example Descriptors for a QSAR Study of Phenylurea Derivatives

| Compound ID | Substituent (R) | logP (Hydrophobicity) | MR (Molar Refractivity - Steric) | σ (Hammett Constant - Electronic) |

| 1a | 4-OCH₃ | 2.6 | 7.87 | -0.27 |

| 1b | 4-Cl | 2.8 | 6.03 | 0.23 |

| 1c | 4-CH₃ | 2.7 | 5.65 | -0.17 |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific biological target. dovepress.comresearchgate.net It serves as a 3D abstract representation of the key molecular interaction points. nih.gov

For the 1-(3-cyanophenyl)-3-phenylurea scaffold, a pharmacophore model would likely consist of the following features:

Two Hydrogen Bond Donors (HBD): Corresponding to the two N-H groups of the urea linker.

One Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the urea linker.

One Hydrogen Bond Acceptor (HBA): Corresponding to the nitrogen of the cyano group.

Two Aromatic Rings (AR): Representing the two phenyl rings, which can engage in π-π or hydrophobic interactions.

This 3D model can then be used as a query to screen large virtual databases to identify novel chemical scaffolds that match the required spatial and electronic features, potentially leading to the discovery of new classes of active compounds. nih.gov

Table 4: Key Pharmacophoric Features of 1-(3-Cyanophenyl)-3-phenylurea

| Feature Type | Molecular Origin | Role in Binding |

| Hydrogen Bond Donor (HBD) 1 | Urea N-H (adjacent to cyanophenyl) | Anchoring to acceptor sites (e.g., backbone carbonyls). |

| Hydrogen Bond Donor (HBD) 2 | Urea N-H (adjacent to phenyl) | Anchoring to acceptor sites. |

| Hydrogen Bond Acceptor (HBA) 1 | Urea C=O | Anchoring to donor sites (e.g., amide N-H, hydroxyl groups). |

| Hydrogen Bond Acceptor (HBA) 2 | Cyano Group (-C≡N) | Specific interaction with donor sites. |

| Aromatic Ring (AR) 1 | Cyanophenyl Ring | π-π stacking or hydrophobic interactions. |

| Aromatic Ring (AR) 2 | Phenyl Ring | π-π stacking or hydrophobic interactions. |

Computational Chemistry and Molecular Modeling Studies of 1 3 Cyanophenyl 3 Phenylurea Interactions

Molecular Docking Simulations with Target Proteins (e.g., SRPK3)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

While no specific molecular docking studies of 1-(3-cyanophenyl)-3-phenylurea with Serine/Arginine-Rich Protein-Specific Kinase 3 (SRPK3) have been reported, research on analogous compounds can provide a model for its potential binding interactions. For instance, studies on other phenylurea-containing compounds have demonstrated their potential as kinase inhibitors. The binding of these molecules within the ATP-binding pocket of kinases is often characterized by a network of hydrogen bonds and hydrophobic interactions.

For 1-(3-cyanophenyl)-3-phenylurea, it can be hypothesized that the urea (B33335) moiety would act as a key hydrogen bond donor and acceptor, forming interactions with the hinge region of a kinase like SRPK3. The phenyl and cyanophenyl rings would likely engage in hydrophobic and aromatic stacking interactions with nonpolar residues in the active site. The position of the cyano group on the phenyl ring is crucial in determining the precise orientation of the molecule and can influence its selectivity and affinity for the target protein.

Table 1: Hypothetical Ligand-Protein Interactions for 1-(3-Cyanophenyl)-3-phenylurea with a Kinase Target

| Interaction Type | Potential Interacting Residues (Illustrative) |

| Hydrogen Bond | Hinge Region Amino Acids (e.g., Cys, Asp) |

| Hydrophobic Interactions | Aliphatic and Aromatic Residues (e.g., Val, Leu, Phe) |

| Pi-Pi Stacking | Aromatic Residues (e.g., Phe, Tyr, Trp) |

This table is illustrative and not based on experimental data for 1-(3-cyanophenyl)-3-phenylurea.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Although no virtual screening campaigns have been published using 1-(3-cyanophenyl)-3-phenylurea as a lead compound, its structural framework is of interest in medicinal chemistry.

A virtual screening approach using the 1-(3-cyanophenyl)-3-phenylurea scaffold could involve searching for molecules with similar shapes and electrostatic properties. This could lead to the discovery of novel compounds with potentially improved potency, selectivity, or pharmacokinetic properties. The cyanophenyl group, in particular, offers a specific vector for modification to explore different regions of a target's binding site.

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Specific MD simulation studies for 1-(3-cyanophenyl)-3-phenylurea are not available. However, MD simulations of similar small molecule-protein complexes have been used to assess the stability of the predicted binding poses from molecular docking. Such simulations could reveal the flexibility of the ligand in the binding pocket, the conformational changes in the protein upon ligand binding, and the role of solvent molecules in mediating interactions. For 1-(3-cyanophenyl)-3-phenylurea, an MD simulation could provide insights into the rotational dynamics of the phenyl rings and the stability of the key hydrogen bonds formed by the urea group.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can provide valuable information about molecular orbitals, charge distribution, and reactivity.

While specific quantum chemical studies on 1-(3-cyanophenyl)-3-phenylurea are not prevalent, calculations on related molecules like 1-(2-cyanophenyl)-3-phenylurea (B88482) have been mentioned in the context of understanding their electronic properties. For the 3-cyano isomer, DFT calculations could be employed to determine properties such as the electrostatic potential surface, which would highlight the electron-rich and electron-poor regions of the molecule. This information is valuable for understanding its potential interactions with a biological target. The cyano group, being electron-withdrawing, would significantly influence the electronic distribution across the adjacent phenyl ring.

Table 2: Predicted Electronic Properties of a Phenylurea Derivative (Illustrative)

| Property | Calculated Value (Arbitrary Units) |

| Dipole Moment | X.X D |

| HOMO Energy | -Y.Y eV |

| LUMO Energy | -Z.Z eV |

| HOMO-LUMO Gap | A.A eV |

This table presents hypothetical data to illustrate the output of quantum chemical calculations.

Homology Modeling for Undetermined Target Structures

Homology modeling is a computational technique used to generate a three-dimensional model of a protein from its amino acid sequence, based on an experimentally determined structure of a related homologous protein.

In the absence of an experimentally determined structure for a potential protein target of 1-(3-cyanophenyl)-3-phenylurea, homology modeling could be a crucial first step. For example, if this compound were found to inhibit a novel kinase for which no crystal structure exists, a homology model could be built using the structure of a known, related kinase as a template. This model could then be used for subsequent molecular docking and molecular dynamics studies to predict how 1-(3-cyanophenyl)-3-phenylurea might bind and exert its effect. The accuracy of the homology model is highly dependent on the sequence identity between the target and template proteins.

Applications of 1 3 Cyanophenyl 3 Phenylurea As a Chemical Biology Tool

Investigation of Biological Pathways through Chemical Perturbation

Chemical perturbation, the use of small molecules to disrupt the function of specific proteins, is a powerful technique for elucidating biological pathways. By observing the cellular consequences of inhibiting or activating a particular target with a small molecule, researchers can infer the role of that protein in various signaling cascades and cellular processes.

There is a lack of published research demonstrating the use of 1-(3-cyanophenyl)-3-phenylurea to investigate biological pathways through chemical perturbation. Studies on related phenylurea derivatives have shown that they can impact pathways involved in cancer progression, such as those regulated by c-MET and VEGFR-2, or inflammatory pathways. For instance, certain diarylurea derivatives have been shown to induce apoptosis and affect cell cycle progression in cancer cell lines. However, specific data on how 1-(3-cyanophenyl)-3-phenylurea perturbs any particular biological pathway is not available in the current scientific literature.

Future Perspectives and Emerging Research Directions

Exploration of Novel Biological Targets for Urea-Based Compounds

The diaryl urea (B33335) motif, central to 1-(3-cyanophenyl)-3-phenylurea, is a well-established inhibitor of various kinases, and this class of enzymes will likely remain a primary focus. nih.govnih.gov However, future research is expected to broaden the scope of biological targets for urea-based compounds.

One promising area is the exploration of protein-protein interactions (PPIs). The hydrogen bonding capabilities of the urea functional group make it an ideal candidate for disrupting these interactions, which are often implicated in disease pathogenesis. nih.gov Furthermore, epigenetic targets, such as histone deacetylases (HDACs) and methyltransferases, represent another frontier. The development of urea-based compounds as modulators of epigenetic pathways could offer novel therapeutic strategies for cancer and other genetic diseases.

Emerging targets for urea-based compounds also include enzymes involved in metabolic pathways that are dysregulated in various diseases. For instance, soluble epoxide hydrolase (sEH) has been identified as a potential target for urea-containing inhibitors in the context of inflammatory diseases and hypertension. nih.gov The exploration of such novel targets will be crucial for unlocking the full therapeutic potential of compounds like 1-(3-cyanophenyl)-3-phenylurea.

Table 1: Potential Novel Biological Targets for Urea-Based Compounds

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Protein-Protein Interactions | p53-MDM2, Bcl-2 family | Cancer |

| Epigenetic Modulators | HDACs, Histone Methyltransferases | Cancer, Genetic Disorders |

| Metabolic Enzymes | Soluble Epoxide Hydrolase (sEH) | Inflammation, Hypertension |

Integration with Advanced Omics Technologies for Systems-Level Understanding

To fully elucidate the mechanism of action and potential applications of 1-(3-cyanophenyl)-3-phenylurea, its integration with advanced omics technologies is imperative. nih.gov A systems-level understanding can be achieved through a multi-omics approach, providing a comprehensive view of the compound's effects on cellular processes.

Chemoproteomics, a specialized area of proteomics, can be employed to identify the direct binding partners of 1-(3-cyanophenyl)-3-phenylurea within the proteome. This technique utilizes chemical probes to capture and identify target proteins, offering a powerful tool for target deconvolution and off-target profiling. nih.gov

Transcriptomics, through techniques like RNA sequencing, can reveal changes in gene expression profiles upon treatment with the compound. This can help to identify downstream signaling pathways affected by the compound's activity. Metabolomics can provide insights into the metabolic reprogramming induced by 1-(3-cyanophenyl)-3-phenylurea, which is particularly relevant for understanding its effects in cancer and metabolic diseases. The integration of these omics datasets will be essential for building comprehensive models of the compound's biological activity. nih.gov

Development of Next-Generation Chemical Probes with Enhanced Specificity

The development of high-quality chemical probes is crucial for validating novel biological targets and for dissecting complex biological pathways. nih.govnih.govyoutube.com For a compound like 1-(3-cyanophenyl)-3-phenylurea, the design of next-generation probes with enhanced specificity and functionality will be a key research direction.

One approach involves the synthesis of photo-affinity probes. These probes can be used to covalently label target proteins upon photoactivation, enabling their identification and characterization. nih.gov Another strategy is the development of activity-based probes (ABPs), which are designed to react with the active site of a target enzyme in a mechanism-dependent manner. nih.gov

Furthermore, the incorporation of reporter tags, such as fluorescent dyes or biotin, into the structure of 1-(3-cyanophenyl)-3-phenylurea can facilitate the visualization and isolation of its target proteins. The development of such sophisticated chemical tools will be instrumental in advancing our understanding of the compound's mechanism of action and in identifying new therapeutic opportunities.

Table 2: Types of Next-Generation Chemical Probes

| Probe Type | Description | Application |

|---|---|---|

| Photo-affinity Probes | Contain a photo-reactive group for covalent labeling of targets. | Target identification and validation. |

| Activity-Based Probes | React with the active site of an enzyme in a mechanism-dependent manner. | Enzyme profiling and inhibitor screening. |

Potential for Translational Research Applications

Ultimately, the goal of research into compounds like 1-(3-cyanophenyl)-3-phenylurea is their translation into clinical applications. The versatile nature of the urea scaffold suggests a broad range of potential therapeutic uses. nih.govbohrium.com

In oncology, diaryl urea compounds have already demonstrated significant success as kinase inhibitors. nih.govnih.gov Future research could focus on developing 1-(3-cyanophenyl)-3-phenylurea analogues with improved potency, selectivity, and pharmacokinetic properties for the treatment of various cancers.

Beyond cancer, there is growing interest in the application of urea-based compounds for other indications. For example, inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII) based on a urea scaffold have shown promise as analgesic agents. nih.govacs.orgresearchgate.net The anti-inflammatory and immunomodulatory properties of some urea derivatives also suggest their potential for treating autoimmune diseases and other inflammatory conditions. The journey from a promising chemical entity to a clinically approved drug is long and challenging, but the foundational properties of the urea scaffold provide a strong starting point for the translational development of 1-(3-cyanophenyl)-3-phenylurea and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.